molecular formula C26H26FN5O4 B15073893 Sebetralstat CAS No. 1933514-13-6

Sebetralstat

カタログ番号: B15073893
CAS番号: 1933514-13-6
分子量: 491.5 g/mol
InChIキー: KGMPDQIYDKKXRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of sebetralstat involves the optimization of P4 and the central core, along with the incorporation of a 3-fluoro-4-methoxypyridine P1 group . The synthetic route typically includes the following steps:

    Formation of the central core: This involves the construction of the core structure through a series of condensation and cyclization reactions.

    Introduction of the P1 group: The 3-fluoro-4-methoxypyridine P1 group is introduced through nucleophilic substitution reactions.

    Optimization of P4: The P4 group is optimized to enhance the binding affinity and selectivity of the compound.

Industrial production methods for this compound are designed to ensure high yield and purity, involving large-scale synthesis and purification processes .

化学反応の分析

Sebetralstat undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the fluoro and methoxy groups, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where various nucleophiles can replace the fluoro or methoxy groups.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Sebetralstat has several scientific research applications, including:

類似化合物との比較

Sebetralstat is unique among plasma kallikrein inhibitors due to its oral bioavailability and rapid onset of action . Similar compounds include:

    Ecallantide: An injectable plasma kallikrein inhibitor used for the treatment of HAE.

    Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein.

    Icatibant: A bradykinin B2 receptor antagonist used for the treatment of HAE.

This compound’s oral administration and rapid action make it a promising candidate for on-demand treatment of HAE, offering advantages over injectable therapies .

特性

CAS番号

1933514-13-6

分子式

C26H26FN5O4

分子量

491.5 g/mol

IUPAC名

N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34)

InChIキー

KGMPDQIYDKKXRD-UHFFFAOYSA-N

正規SMILES

COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。